molecular formula C21H17BrO6 B3007468 (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one CAS No. 690214-38-1

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B3007468
CAS No.: 690214-38-1
M. Wt: 445.265
InChI Key: JYBQPHKUJDBQDS-GQCTYLIASA-N
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Description

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H17BrO6 and its molecular weight is 445.265. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A derivative, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, showed potential anticancer activity against breast and cervix cancer cells (Suwito et al., 2018).

Antioxidant Properties

  • Synthesized derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one exhibited significant antioxidant activity, as confirmed by in vitro studies (Shatokhin et al., 2021).

Antimicrobial and Cytotoxicity Studies

  • Research on 3-Amino-6-(2-oxo-2H-chromen-3-yl)pyridine-2-carbonitrile, synthesized from a similar compound, revealed antioxidant, antimicrobial activities, and cytotoxicity studies (Rashdan et al., 2017).

Synthesis and Evaluation of Metal Complexes

  • Complexes synthesized with 6-bromo-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one and various metals demonstrated antimicrobial, antioxidant, and anti-tubercular activities (Patel et al., 2012).

Microwave-Assisted Synthesis

  • Microwave-assisted cyclization techniques were used to synthesize related compounds, highlighting efficient synthesis methods (Dao et al., 2018).

Bioimaging Applications

  • A derivative was developed as a fluorescent probe for sensing SO2 derivatives, showing potential for application in bioimaging and real sample detection (Gómez et al., 2018).

Antiproliferative Agents

  • New heterocycles synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one showed potential as antiproliferative agents (Gomha et al., 2015).

Antibacterial Investigations

  • Synthesis and antibacterial investigations of new compounds containing this chromen-2-one derivative highlighted its potential in developing new antibacterial agents (Hamdi et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the normal functioning of these targets, thereby affecting the cells’ physiological processes .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase . The inhibition of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various pathways involved in protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Result of Action

The compound’s action results in notable anti-cancer effects . By effectively inhibiting its targets, it can suppress tumor growth . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Properties

IUPAC Name

6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBQPHKUJDBQDS-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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